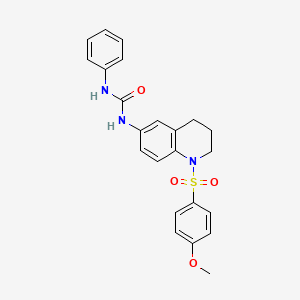

![molecular formula C14H14N2O B2505431 N-[2-甲基-3-(1H-吡咯-1-基)苯基]丙-2-烯酰胺 CAS No. 2396580-20-2](/img/structure/B2505431.png)

N-[2-甲基-3-(1H-吡咯-1-基)苯基]丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide" is a chemical entity that appears to be related to various research areas, including the synthesis of pyrrole derivatives, which are important in medicinal chemistry and materials science. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom, and they are known for their applications in pharmaceuticals and as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through several methods. One common intermediate for synthesizing polysubstituted pyrroles is N-propargylic beta-enaminones, which can be cyclized to pyrroles in good to high yields using DMSO as a solvent and Cs2CO3 as a base . Additionally, gold(I)-catalyzed amino-Claisen rearrangement of N-propargylic beta-enaminone derivatives has been reported to form tri- and tetrasubstituted pyrroles . Another approach involves the gold-catalyzed reaction between N-propargylic beta-enaminones and arynes to access 3-methylene-1-pyrrolines . These methods highlight the versatility of N-propargylic beta-enaminones as precursors for the synthesis of pyrrole derivatives.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex, with various substituents affecting their properties and reactivity. For instance, the X-ray structure characterization of antipyrine derivatives reveals that the crystal packing is stabilized by a combination of hydrogen bonds and pi-interactions, which are energetically significant . Similarly, the molecular and crystal structures of macrocyclic ligands with beta-enaminone-2-pyrone rings show strong intramolecular hydrogen bonds, confirming the importance of such interactions in stabilizing the molecular structure .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, N-propargylic beta-enaminones can be selectively transformed into pyridines in the absence of bases and using CuBr . The chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles result in the formation of chiral hexahydro-4-pyrimidinones and oxazolidines, demonstrating the nucleophilic nature of certain pyrrole derivatives . Furthermore, the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines from N-propargylic beta-enaminones showcases the potential for functionalization and diversification of the pyrrole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their molecular interactions. Ultrasonic studies on solutions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in ethanol have provided insights into molecular interactions, such as solute-solvent and solvent-solvent interactions, which affect various acoustical parameters like adiabatic compressibility and internal pressure . These studies are essential for understanding the behavior of pyrrole derivatives in different environments and can inform their potential applications.

科学研究应用

溶液中的分子相互作用:Tekade等人(2015年)研究了N-苯基-3-(吡啶-4-基)丙-2-烯酰胺在乙醇溶液中的分子相互作用,以不同温度下测量密度、粘度和超声波速度,以确定溶质-溶剂和溶剂-溶剂等分子相互作用。这项研究提供了有关该化合物对溶剂结构(Tekade, Lohakare, Bajaj, & Naik, 2015)的影响。

生物活性衍生物的合成:Bijev,Prodanova和Nankov(2003年)专注于合成新的取代1H-1-吡咯基羧酰胺,可能导致具有药理活性的化合物。他们使用各种吡咯化合物作为N-酰化试剂,表明吡咯衍生物在合成具有潜在生物活性的新化合物方面的多功能性(Bijev, Prodanova, & Nankov, 2003)。

有机合成中的应用:Yang等人(2009年)展示了手性Cr(III)(salen)Cl复合物在催化三级烯酰胺的对映选择性分子内加成中的应用,例如N-[2-甲基-3-(1H-吡咯-1-基)苯基]丙-2-烯酰胺与酮的反应。这个过程有效地产生对映富集的1H-吡咯-2(3H)-酮衍生物,表明其在有机合成和复杂分子的生产中的实用性(Yang, Wang, Huang, & Wang, 2009)。

化学分析技术:Ye等人(2012年)开发了一种非水毛细管电泳分离方法,用于伊马替尼甲磺酸盐及相关物质,包括N-[2-甲基-3-(1H-吡咯-1-基)苯基]丙-2-烯酰胺衍生物。这项研究突出了在制药质量控制中分析方法的重要性(Ye, Huang, Li, Xiang, & Xu, 2012)。

功能化合物的合成:Xu等人(2018年)报道了Lewis酸催化剂用于引导N-甲酰甲基三级烯酰胺的反应,以产生功能化的邻氨基醇和吡咯。这展示了该化合物在促进各种化学反应合成各种功能化合物方面的作用(Xu, Lei, Tong, Zhu, & Wang, 2018)。

未来方向

The future directions for “N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide” could involve further exploration of its biological activities and potential therapeutic applications. Due to the diverse therapeutic response profile of pyrrole-containing compounds, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders .

属性

IUPAC Name |

N-(2-methyl-3-pyrrol-1-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-3-14(17)15-12-7-6-8-13(11(12)2)16-9-4-5-10-16/h3-10H,1H2,2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOIEKHAZXAQAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2C=CC=C2)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

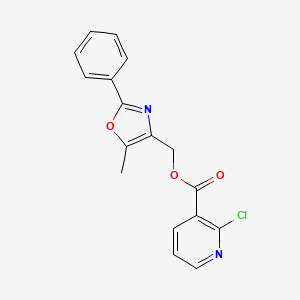

![2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide](/img/structure/B2505349.png)

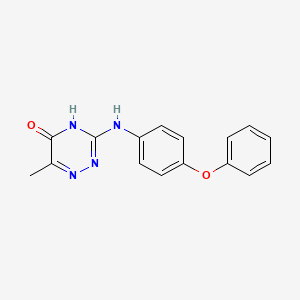

![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)

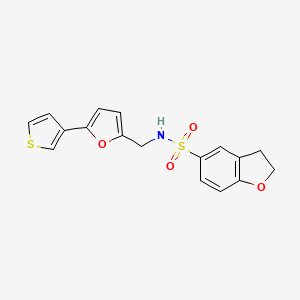

![3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2505354.png)

![N-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2505355.png)

![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)

![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2505362.png)

![(1R,3s,5S)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2505371.png)